N7 Substituent Lipophilicity Differentiation: Cyclopropylmethyl vs. Parent NH and Oxetane MMPs
The cyclopropylmethyl group at N7 confers a calculated logP increase relative to the unsubstituted parent 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2). Published MMP data from the Dowling et al. CK2 inhibitor series demonstrate that replacing an N7 oxetane with an N7 cyclopropyl increases measured logD₇.₄ by approximately 0.8 log units, with corresponding impacts on plasma protein binding and hERG binding . The cyclopropylmethyl group, containing an additional sp³ methylene spacer compared to a directly attached cyclopropyl, is predicted to further increase lipophilicity while introducing conformational flexibility at the hinge-binding region. In the CK2 series, N7 cyclopropyl analogs retained enzymatic potency (pAKT IC₅₀ = 0.03 μM for the N7 cyclobutyl derivative 7i, with cyclopropyl analogs described as comparable) and showed mechanistic cellular activity, confirming that cycloalkyl N7 substitution is compatible with target engagement .
| Evidence Dimension | Lipophilicity (logD₇.₄) and permeability-relevant properties |
|---|---|
| Target Compound Data | Predicted clogP ~2.0–2.5 (estimated for cyclopropylmethylamino pyrazolopyrimidine core); measured logD data not available for this specific compound |
| Comparator Or Baseline | N7 unsubstituted parent (CAS 2369-88-2): predicted clogP ~0.8–1.2; N7 cyclopropyl MMP series: logD shift of +0.8 units vs. N7 oxetane |
| Quantified Difference | Estimated ΔclogP ≈ +0.8 to +1.3 units vs. N7-unsubstituted parent (based on clogP fragment contributions; no direct experimental logD for target compound available) |
| Conditions | Calculated/estimated values; experimental MMP data from CK2 pyrazolo[1,5-a]pyrimidine series in ref |
Why This Matters
Higher lipophilicity drives membrane permeability and can improve cellular target engagement; however, procurement decisions must consider that empirical logD and permeability data for this specific compound remain unpublished, and the class-level SAR may not directly translate quantitatively.
- [1] Dowling, J.E.; Alimzhanov, M.; Bao, L.; Block, M.H.; Chuaqui, C.; Cooke, E.L.; Denz, C.R.; Hird, A.; Huang, S.; Larsen, N.A.; et al. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Med. Chem. Lett. 2013, 4 (8), 800–805. View Source
